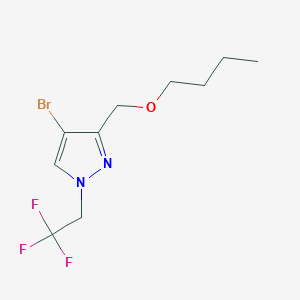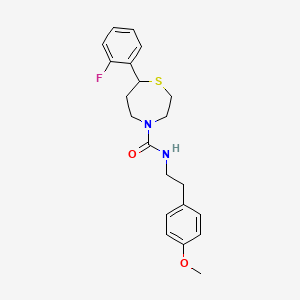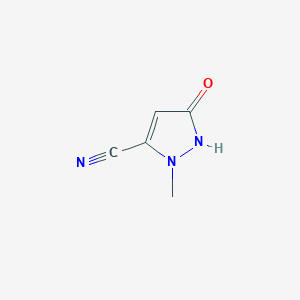
4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative, which is a heterocyclic organic compound that contains a five-membered ring of three carbon atoms and two nitrogen atoms.
作用機序
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. Additionally, the compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, the compound has been shown to have analgesic effects, reducing pain in animal models.
実験室実験の利点と制限
One of the main advantages of 4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole for lab experiments is its ease of synthesis and availability. The compound can be synthesized in large quantities and has a high purity, making it ideal for use in various experiments. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One of the primary directions is further exploration of its potential as a drug candidate for the treatment of cancer and inflammation. Additionally, the compound could be studied for its potential as an analgesic agent. Further studies could also focus on the mechanism of action of the compound and its effects on various signaling pathways in the body. Finally, future studies could investigate the potential of the compound as a tool for chemical biology research.
合成法
The synthesis of 4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 4-bromo-3-formylpyrazole with butoxymethylamine and 2,2,2-trifluoroethylamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by a reduction reaction to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. The compound has been shown to exhibit antitumor and anti-inflammatory activities in preclinical studies, making it a promising candidate for further drug development.
特性
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-2-3-4-17-6-9-8(11)5-16(15-9)7-10(12,13)14/h5H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFIGXMSJIHSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2816108.png)


![N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2816115.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2816118.png)
![4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2816119.png)
![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2816121.png)
![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2816124.png)


![Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole](/img/structure/B2816127.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide](/img/structure/B2816129.png)
